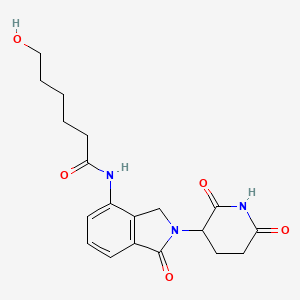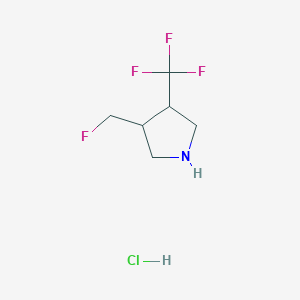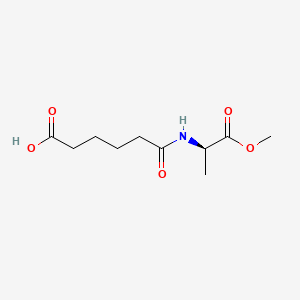![molecular formula C22H18O3 B14776758 1-(6-Methyl-2,2-diphenylbenzo[1,3]dioxol-5-yl)ethanone](/img/structure/B14776758.png)
1-(6-Methyl-2,2-diphenylbenzo[1,3]dioxol-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Methyl-2,2-diphenylbenzo[1,3]dioxol-5-yl)ethanone is a complex organic compound featuring a benzo[1,3]dioxole core substituted with methyl and diphenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methyl-2,2-diphenylbenzo[1,3]dioxol-5-yl)ethanone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where a benzo[1,3]dioxole derivative is coupled with a methyl and diphenyl-substituted ethanone .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Methyl-2,2-diphenylbenzo[1,3]dioxol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
1-(6-Methyl-2,2-diphenylbenzo[1,3]dioxol-5-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(6-Methyl-2,2-diphenylbenzo[1,3]dioxol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, in cancer research, it may target microtubules and disrupt cell division, leading to apoptosis (programmed cell death) . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1-(6-Methylbenzo[1,3]dioxol-5-yl)ethanone: Lacks the diphenyl groups, which may affect its chemical properties and applications.
1-(2,2-Diphenylbenzo[1,3]dioxol-5-yl)ethanone: Lacks the methyl group, potentially altering its reactivity and biological activity.
Uniqueness
The presence of both methyl and diphenyl groups on the benzo[1,3]dioxole core distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C22H18O3 |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
1-(6-methyl-2,2-diphenyl-1,3-benzodioxol-5-yl)ethanone |
InChI |
InChI=1S/C22H18O3/c1-15-13-20-21(14-19(15)16(2)23)25-22(24-20,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14H,1-2H3 |
Clave InChI |
NATLCNISSJRYHH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C(=O)C)OC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


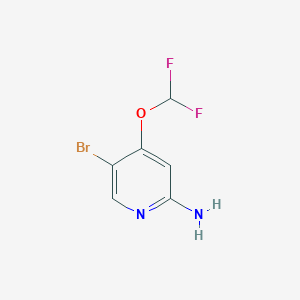
![1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14776680.png)
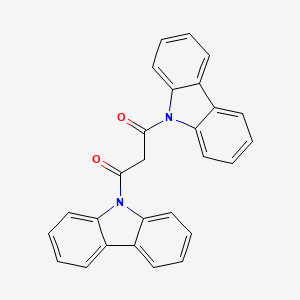

![6-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14776695.png)
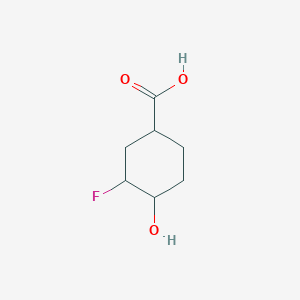
![2-amino-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B14776709.png)
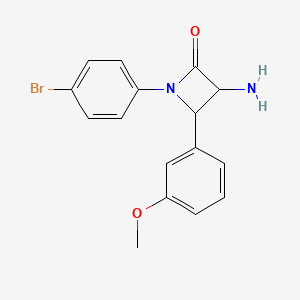

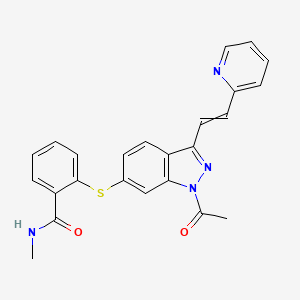
![N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine](/img/structure/B14776737.png)
